2-Azetidin-3-yl-6-methylpyridin-4-ol bis(trifluoroacetate)

Description

Properties

IUPAC Name |

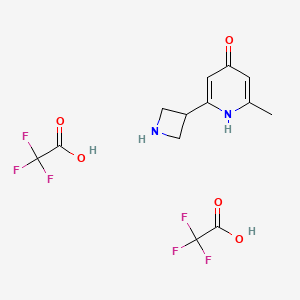

2-(azetidin-3-yl)-6-methyl-1H-pyridin-4-one;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.2C2HF3O2/c1-6-2-8(12)3-9(11-6)7-4-10-5-7;2*3-2(4,5)1(6)7/h2-3,7,10H,4-5H2,1H3,(H,11,12);2*(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSZQPKPXGINAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(N1)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidin-3-yl-6-methylpyridin-4-ol bis(trifluoroacetate) typically involves the formation of the azetidine ring followed by the introduction of the pyridine and trifluoroacetate groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. Subsequent steps include the functionalization of the pyridine ring and the addition of trifluoroacetate groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Azetidin-3-yl-6-methylpyridin-4-ol bis(trifluoroacetate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

Chemistry

2-Azetidin-3-yl-6-methylpyridin-4-ol bis(trifluoroacetate) serves as a valuable building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various chemical reactions. The compound can undergo several types of reactions, including oxidation, reduction, and substitution, making it versatile for synthetic applications .

Chemical Reactions

| Reaction Type | Description |

|---|---|

| Oxidation | Converts the compound into oxidized derivatives under specific conditions. |

| Reduction | Modifies functional groups using reducing agents like lithium aluminum hydride. |

| Substitution | Involves replacing one functional group with another using nucleophiles. |

Biology

Research indicates that this compound may exhibit various biological activities. Its interactions with biomolecules are being studied to understand its potential therapeutic effects. The azetidine and pyridine rings contribute to its binding affinity with biological targets, while the trifluoroacetate groups improve solubility .

Potential Biological Activities

- Anti-inflammatory Effects : Similar compounds have shown the ability to inhibit enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX), which are crucial in inflammatory pathways .

- Drug Development : The compound's unique structure makes it a candidate for developing new pharmaceuticals targeting specific diseases.

Medicine

The ongoing research into 2-Azetidin-3-yl-6-methylpyridin-4-ol bis(trifluoroacetate) focuses on its potential as a precursor for drug development. Its structural characteristics may lead to the discovery of novel therapeutic agents .

Industry

In industrial applications, this compound is utilized in the development of new materials and as a catalyst in various chemical processes. Its ability to enhance reaction rates and yields makes it valuable in manufacturing settings .

Similar Compounds

| Compound Name | Structure | Applications |

|---|---|---|

| 2-(Azetidin-3-yl)pyridine | Similar azetidine structure | Used in medicinal chemistry |

| 2-(Azetidin-3-yl)-6-methylpyridin-4-ol bis(2,2,2-trifluoroacetate) | Variants of the same base structure | Explored for biological activity |

Uniqueness

The distinct combination of functional groups in 2-Azetidin-3-yl-6-methylpyridin-4-ol bis(trifluoroacetate) imparts unique chemical properties that differentiate it from similar compounds, enhancing its value for research and industrial applications .

Mechanism of Action

The mechanism of action of 2-Azetidin-3-yl-6-methylpyridin-4-ol bis(trifluoroacetate) involves its interaction with specific molecular targets and pathways. The azetidine and pyridine rings play crucial roles in its binding affinity and reactivity. The trifluoroacetate groups enhance its stability and solubility, facilitating its interactions with various biological and chemical systems .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-Azetidin-3-yl-6-methylpyridin-4-ol bis(trifluoroacetate)

- Molecular Formula : C₁₃H₁₄F₆N₂O₅

- Molecular Weight : 392.26 g/mol

- CAS Number : 2108457-85-6

- Structural Features: Combines an azetidine (4-membered nitrogen-containing ring) with a methyl-substituted pyridinol core, stabilized as a bis(trifluoroacetate) salt.

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound’s uniqueness lies in its azetidine-pyridin-4-ol scaffold and trifluoroacetate counterions. Below is a comparison with key analogs:

Key Observations :

- Solubility : The trifluoroacetate salt form improves solubility in polar solvents, a critical advantage over neutral analogs (e.g., 4-Bromo-pyrrolopyridine derivatives) for in vitro assays .

- Cost: The high price ($447/100 mg) reflects synthetic challenges, such as azetidine ring formation and salt stabilization, compared to cheaper analogs like 2-cyanopyridine ($8/1 g) .

Pharmacological Relevance

The compound’s azetidine moiety is a key differentiator. In contrast, pyrrolopyridines (e.g., 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde) are often used in kinase inhibitors but lack the conformational constraints of azetidines .

Biological Activity

2-Azetidin-3-yl-6-methylpyridin-4-ol bis(trifluoroacetate) is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The molecular formula of 2-Azetidin-3-yl-6-methylpyridin-4-ol bis(trifluoroacetate) is , with a molecular weight of 392.26 g/mol. The compound features an azetidine ring, a pyridine moiety, and two trifluoroacetate groups, which enhance its solubility and stability in biological systems .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The azetidine and pyridine rings are crucial for binding affinity, while the trifluoroacetate groups improve solubility, facilitating interactions with enzymes and receptors. The compound may modulate various signaling pathways, which can lead to therapeutic effects .

Anti-inflammatory Effects

Studies on related compounds suggest that the structure may inhibit key inflammatory pathways. For instance, certain pyridine derivatives have been reported to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes, which are critical in inflammatory responses . The potential for anti-inflammatory activity in 2-Azetidin-3-yl-6-methylpyridin-4-ol bis(trifluoroacetate) warrants further investigation.

Neuroprotective Properties

Given the structural similarities to other neuroactive compounds, there is a hypothesis that this compound may exhibit neuroprotective effects. Compounds with similar structures have been shown to influence neurotransmitter systems and could potentially be explored for neurodegenerative disease applications .

In Vivo Studies

Recent studies have utilized zebrafish models to assess the toxicity and biological effects of related trifluoromethyl derivatives. These studies provide insights into the safety profile and potential therapeutic windows for compounds similar to 2-Azetidin-3-yl-6-methylpyridin-4-ol bis(trifluoroacetate) .

| Compound | Biological Activity | Model Used | Findings |

|---|---|---|---|

| Trifluoromethyl derivatives | Anticancer | Zebrafish embryo | Potent growth inhibitors |

| Pyridine derivatives | Anti-inflammatory | RAW 264.7 cells | Significant inhibition of NO production |

Structure–Activity Relationship (SAR) Studies

Quantitative structure–activity relationship (QSAR) analyses have been performed on similar compounds to understand the structural determinants influencing their biological activities. These studies highlight the importance of functional groups and molecular geometry in modulating activity against specific targets .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 2-Azetidin-3-yl-6-methylpyridin-4-ol bis(trifluoroacetate), and how can impurities be minimized during purification?

- Methodological Answer : The compound is typically synthesized via acid-base reactions, where the parent azetidine-pyridinol derivative is treated with trifluoroacetic acid (TFA) to form the bis(trifluoroacetate) salt. A critical step is controlling stoichiometry to avoid excess TFA, which can lead to by-products like unreacted starting materials or mono-trifluoroacetylated intermediates. Purification often involves recrystallization from polar aprotic solvents (e.g., acetonitrile) or column chromatography using silica gel with a gradient of dichloromethane/methanol. Analytical HPLC (C18 column, 0.1% TFA in water/acetonitrile) is recommended to verify purity ≥95% .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR : 1H NMR (in DMSO-d6) identifies proton environments in the azetidine and pyridine rings, while 19F NMR confirms trifluoroacetate counterion presence. 13C NMR resolves carbonyl carbons (δ ~160-170 ppm for TFA).

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode detects the [M+H]+ ion, with fragmentation patterns confirming the azetidine-pyridinol backbone.

- IR Spectroscopy : Strong absorbance at ~1670–1750 cm−1 (C=O stretch of TFA) and 1100–1250 cm−1 (C-F stretches) validate salt formation .

Q. What are the solubility and stability profiles of this compound under different experimental conditions?

- Methodological Answer : The bis(trifluoroacetate) salt is highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in dichloromethane. Stability studies in aqueous buffers (pH 4–8) show degradation <5% over 24 hours at 25°C, but acidic conditions (pH <3) accelerate hydrolysis of the trifluoroacetyl group. For long-term storage, lyophilized samples stored at −20°C in inert atmospheres (argon) are optimal .

Advanced Research Questions

Q. How does the bis(trifluoroacetate) moiety influence catalytic activity in transition-metal-mediated reactions?

- Methodological Answer : Trifluoroacetate ligands enhance electrophilicity in palladium(II) complexes, facilitating oxidative addition steps in cross-coupling reactions. For example, Pd(CF3CO2)2 (a structurally analogous catalyst) demonstrates superior activity in alkoxycarbonylation compared to chloride or acetate counterparts due to the electron-withdrawing trifluoromethyl group. Kinetic studies (monitored via in situ 19F NMR) reveal that ligand exchange rates between trifluoroacetate and substrates dictate reaction turnover .

Q. How can researchers resolve contradictions in kinetic data for reactions involving this compound?

- Methodological Answer : Contradictions often arise from variable moisture sensitivity or competing reaction pathways. To address this:

- Control moisture : Use rigorously dried solvents (activated molecular sieves) and glovebox conditions.

- Monitor intermediates : Quench aliquots at timed intervals and analyze via LC-MS to identify transient species.

- Isolate competing pathways : DFT calculations (e.g., Gaussian 16) model transition states to distinguish between SN2 vs. radical mechanisms .

Q. What mechanistic insights explain its role in oxidative coupling reactions?

- Methodological Answer : The compound may act as an oxidant analogously to phenyliodine(III) bis(trifluoroacetate) (PIFA), which facilitates single-electron transfer (SET) or ligand-coupled electron transfer (LCET). For example, PIFA oxidizes alcohols to ketones via a hypervalent iodine intermediate. Comparative studies using cyclic voltammetry (CH3CN, 0.1 M TBAPF6) reveal oxidation potentials critical for designing analogous azetidine-based oxidants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.